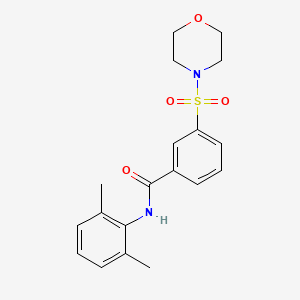
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the field of scientific research. FNPA is a synthetic compound that has been used in various studies due to its potential therapeutic applications.
作用机制
The mechanism of action of FNPA is not fully understood. However, studies have suggested that FNPA exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins. For example, FNPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FNPA has also been found to inhibit the activity of histone deacetylase (HDAC), a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FNPA has been found to exhibit various biochemical and physiological effects. Studies have shown that FNPA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FNPA has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In addition, FNPA has been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
FNPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. FNPA is also stable under various conditions, making it suitable for long-term storage and use in experiments. However, FNPA has some limitations. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. Therefore, caution should be exercised when handling and using FNPA in experiments.
未来方向
There are several future directions for the study of FNPA. One area of research is the development of FNPA-based drugs for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of FNPA in humans. Another area of research is the elucidation of the mechanism of action of FNPA. Studies are needed to determine the precise targets of FNPA and how it exerts its therapeutic effects. Additionally, studies are needed to explore the potential of FNPA in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, FNPA is a synthetic compound that has gained significant attention in the field of scientific research. It has potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of FNPA is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins. FNPA has several advantages for lab experiments, but caution should be exercised due to its limited safety and toxicity profiles. There are several future directions for the study of FNPA, including the development of FNPA-based drugs and the elucidation of its mechanism of action.
合成方法
FNPA is synthesized through a multi-step process that involves the reaction of 4-fluoro-3-nitroaniline with 4-methoxyphenylacetic acid. The reaction is catalyzed by a base and results in the formation of FNPA. The purity and yield of FNPA can be improved through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
FNPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. FNPA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c1-23-13-6-2-11(3-7-13)4-9-16(20)18-12-5-8-14(17)15(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFXYSNRRTKBT-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)